molecular formula C5H4F8O B1584022 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol CAS No. 355-80-6

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Cat. No.: B1584022
CAS No.: 355-80-6
M. Wt: 232.07 g/mol
InChI Key: JUGSKHLZINSXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFIP, CAS 355-80-6) is a fluorinated alcohol with the molecular formula C₅H₄F₈O and a molecular weight of 232.07 g/mol . It features eight fluorine atoms substituted on the pentanol backbone, conferring unique physicochemical properties such as high hydrophobicity, thermal stability, and low surface energy. OFIP is widely used as a solvent in optical coatings, a cosurfactant in nanocrystal synthesis (e.g., Ag₂S and AgI), and a monomer for fluorinated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol can be synthesized through the fluorination of 1-pentanol using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically involves the substitution of hydrogen atoms with fluorine atoms in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nanotechnology

Cosurfactant in Nanocrystal Synthesis
OFPO is primarily utilized as a cosurfactant in the synthesis of various nanocrystals. Its role is crucial in stabilizing the formation of silver (Ag) and silver iodide (AgI) nanocrystals. The unique fluorinated structure of OFPO enhances the stability and size control of the resulting nanocrystals.

  • Silver Nanocrystals : OFPO aids in synthesizing silver nanocrystals with specific optical properties.
  • Silver Iodide Nanocrystals : It is also effective in producing AgI nanocrystals that exhibit characteristic surface plasmon resonance absorption at around 330 nm .

Environmental Studies

Impact on Perfluoroalkyl Substances (PFAS) Research
As a member of the perfluoroalkyl substances (PFAS) family, OFPO is studied for its environmental impact and behavior. Research indicates that it can affect soil and water systems due to its persistence and bioaccumulation potential.

  • Toxicological Studies : Studies have shown that exposure to OFPO can lead to various toxic effects in wildlife and humans, including developmental and liver toxicity .
  • Ecotoxicity Assessments : Evaluations have been conducted on its effects on root elongation in plants, demonstrating potential ecological risks associated with PFAS .

Material Science

Fluorinated Coatings and Surface Treatments
OFPO is employed in developing fluorinated coatings that provide resistance to water, oil, and stains. These properties make it suitable for applications in textiles, cookware, and other consumer products.

  • Surface Treatments : Its use in coatings enhances durability and performance against environmental factors.
  • Firefighting Foams : OFPO is also included in formulations for aqueous film-forming foams (AFFF), which are critical for firefighting applications due to their effectiveness against flammable liquid fires .

Case Studies

StudyApplicationFindings
Nanocrystal Synthesis Use of OFPO as a cosurfactantEnhanced stability and optical properties of silver nanocrystals were observed.
Ecotoxicity Assessment Impact on plant growthSignificant inhibition of root elongation was noted upon exposure to OFPO.
Fluorinated Coatings Development Surface treatment applicationsCoatings formulated with OFPO exhibited superior resistance to water and oil stains compared to non-fluorinated alternatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Alcohols

Structural and Physical Properties

2,2,3,3-Tetrafluoro-1-propanol (TFP, C₃H₄F₄O)

  • Molecular Weight : 148.06 g/mol.
  • Boiling Point : ~110–115°C (lower than OFIP due to shorter carbon chain).
  • Density : ~1.42 g/cm³.
  • Key Difference: Reduced fluorine content (four vs. eight fluorine atoms) and shorter chain length result in lower hydrophobicity and boiling point. Vapor-liquid equilibrium studies with OFIP at 53.3–80.0 kPa demonstrate non-ideal mixing behavior, indicating differences in intermolecular interactions .

1,1-Dihydroperfluorohexanol (C₆H₃F₁₁O, CAS 423-46-1)

  • Molecular Weight : 300.07 g/mol.
  • Boiling Point : Higher than OFIP (exact data unavailable).
  • Key Difference : Longer carbon chain (C6 vs. C5) and full perfluorination except for the terminal -OH group. This enhances thermal stability and surface activity but may reduce solubility in organic solvents .

1H,1H-Perfluorohexan-1-ol (C₆H₃F₁₁O)

  • Molecular Weight : 300.07 g/mol.
  • Boiling Point : ~160°C (estimated).
  • Key Difference: Fully fluorinated hexanol derivative, offering superior chemical inertness but higher molecular weight compared to OFIP .

Key Research Findings

  • Phase Behavior : OFIP exhibits azeotropic tendencies with TFP, necessitating precise distillation protocols for separation .
  • Surface Modification : OFIP outperforms TFP in creating superhydrophobic surfaces (contact angles >150°) due to higher fluorine density .
  • Synthetic Utility: OFIP’s reactivity in esterification (e.g., maleate derivatives) is comparable to non-fluorinated alcohols like 1-octanol, but with reduced byproduct formation .

Biological Activity

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6) is a fluorinated alcohol characterized by its unique structure featuring eight fluorine atoms. This compound has garnered attention due to its distinct physical and chemical properties, which have implications in various fields including toxicology, environmental science, and materials science. This article delves into the biological activity of this compound, exploring its toxicological profiles, potential applications in drug delivery systems, and its interactions with biological systems.

  • Molecular Formula : C₅H₄F₈O
  • Molecular Weight : 232.07 g/mol
  • Boiling Point : 141–142 °C
  • Melting Point : < –50 °C
  • Density : 1.667 g/mL

Toxicological Profile

Research indicates that this compound exhibits several toxic effects:

  • Inhalation Toxicity : Studies on rats have shown that exposure can lead to symptoms such as general anesthesia and muscle weakness at lethal concentrations. It is classified as a skin and eye irritant and has neurotoxic effects that may result in acute solvent syndrome .
  • Aquatic Toxicity : As a member of the perfluoroalkyl substances (PFAS), the compound has been studied for its bioaccumulation potential in aquatic organisms. Research shows varying levels of toxicity across different species; for instance:
    • LC50 values for PFOS (a related compound) were found to be significantly lower than those for PFOA in marine environments .

The biological activity of this compound is attributed to its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances binding affinity to specific proteins and enzymes. This can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes critical for metabolic processes.
  • Modulation of Receptor Functions : It may alter receptor activity affecting various signaling pathways.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the toxicity of various PFAS compounds including this compound in marine organisms. Results indicated significant embryotoxic effects at low concentrations:

  • Embryotoxicity : The compound exhibited malformations in the skeletal system of embryos from marine species when exposed to increasing concentrations .

Case Study 2: Drug Delivery Systems

Research has explored the use of this compound as a potential agent in drug delivery systems due to its unique properties:

  • Enhanced Solubility : Its fluorinated structure provides improved solubility for hydrophobic drugs.
  • Biocompatibility : Studies suggest potential biocompatibility which could facilitate its use in medical applications .

Applications

The unique properties of this compound lend themselves to various applications:

  • Nanotechnology : Used as a cosurfactant in synthesizing nanocrystals.
  • Materials Science : Employed in producing high-performance materials such as fluoropolymers and surfactants .

Summary Table of Biological Activity

Biological ActivityObservations
Inhalation ToxicityGeneral anesthesia and muscle weakness at lethal concentrations
Skin/Eye IrritationClassified as an irritant
Aquatic ToxicitySignificant embryotoxic effects observed in marine organisms
Drug Delivery PotentialEnhanced solubility and potential biocompatibility

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with high purity?

Synthesis requires precise control of fluorination steps to avoid incomplete substitution or side reactions. Post-synthesis purification via fractional distillation under reduced pressure is recommended due to its boiling point (141°C) and density (1.519–1.667 g/cm³, depending on source) . Purity assessment should combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and detect fluorinated impurities .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density)?

Conflicting density values (1.519 g/cm³ vs. 1.667 g/cm³) may arise from measurement conditions (temperature, calibration standards) or sample purity. To address this, replicate measurements using calibrated densitometers under controlled temperatures (e.g., 25°C) and cross-validate with literature from authoritative sources (e.g., NIST) . Document experimental parameters rigorously to enable reproducibility.

Q. What safety protocols are essential when handling this compound in laboratory settings?

The substance is classified as an irritant (Xi, R36/37/38) with a vapor pressure of 2.52 mmHg at 25°C . Use fume hoods, nitrile gloves, and eye protection. In case of exposure, follow first-aid measures per SDS guidelines: rinse skin/eyes with water for 15 minutes and seek medical attention . Store in sealed containers away from oxidizers to prevent reactive hazards.

Q. Which analytical techniques are optimal for characterizing its stability under experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) monitors degradation products. For hydrolytic stability, conduct accelerated aging studies in aqueous buffers (pH 1–13) and analyze via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can computational modeling predict the solvent interactions of this compound in fluorinated systems?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can model hydrogen bonding and hydrophobic interactions. Validate predictions with experimental solubility data in fluorinated solvents (e.g., perfluorodecalin) and correlate with Hansen solubility parameters . Density functional theory (DFT) may further elucidate electronic effects of fluorine substitution on solvent polarity .

Q. What experimental design strategies optimize its application in specialty polymer synthesis?

Use factorial design to evaluate variables (e.g., monomer ratio, initiator concentration, temperature). For example, a 2³ factorial design can assess the impact of reaction time (4–8 hrs), temperature (60–100°C), and catalyst loading (1–3 mol%) on polymer molecular weight (GPC analysis) . Response surface methodology (RSM) refines optimal conditions for maximizing yield and minimizing side products.

Q. How does the compound’s fluorinated structure influence its environmental persistence and bioaccumulation potential?

Conduct OECD 301/302 biodegradation tests to assess aerobic/anaerobic breakdown. Compare with non-fluorinated analogs to isolate fluorine’s role. Bioaccumulation potential can be modeled using octanol-water partition coefficients (log Kow), though fluorinated alcohols may deviate from traditional models due to unique polarity .

Q. What methodologies quantify trace degradation products in environmental matrices?

Solid-phase microextraction (SPME) coupled with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ppb for fluorinated metabolites. Isotope dilution methods (e.g., ¹³C-labeled internal standards) improve accuracy in complex matrices like soil or wastewater .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSKHLZINSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059879
Record name 1H,1H,5H-Perfluoropentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19363
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

355-80-6
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 355-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,5H-Perfluoropentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.